molecular formula C11H12F2O2 B7995132 1-(3,4-Difluoro-5-propoxyphenyl)ethanone

1-(3,4-Difluoro-5-propoxyphenyl)ethanone

Cat. No.: B7995132
M. Wt: 214.21 g/mol
InChI Key: KWBJQFYRNHIPFD-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-5-propoxyphenyl)ethanone is a fluorinated acetophenone derivative characterized by a phenyl ring substituted with two fluorine atoms at positions 3 and 4, a propoxy group (-OCH₂CH₂CH₃) at position 5, and an acetyl group (-COCH₃) at position 1.

Properties

IUPAC Name

1-(3,4-difluoro-5-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-4-15-10-6-8(7(2)14)5-9(12)11(10)13/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBJQFYRNHIPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)C(=O)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Difluoro-5-propoxyphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and propyl bromide.

    Reaction Conditions: The reaction involves the alkylation of 3,4-difluorophenol with propyl bromide in the presence of a base such as potassium carbonate to form 3,4-difluoro-5-propoxyphenol.

    Formation of Ethanone Group:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Difluoro-5-propoxyphenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, polar aprotic solvents like dimethylformamide, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Medicinal Chemistry

1-(3,4-Difluoro-5-propoxyphenyl)ethanone has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to function as a building block for the synthesis of various bioactive compounds. For instance:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit selective cytotoxicity against certain cancer cell lines. This is attributed to the ability of the difluorophenyl group to interact with biological targets involved in cell proliferation and survival.

Material Science

The compound's unique properties also make it suitable for applications in material science:

  • Polymer Synthesis : It can be utilized in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. This application is particularly relevant in the production of coatings and advanced materials used in harsh environments.

Case Study 1: Anticancer Activity Evaluation

A study was conducted to evaluate the anticancer properties of derivatives synthesized from 1-(3,4-Difluoro-5-propoxyphenyl)ethanone. The derivatives were tested against various cancer cell lines, including breast and lung cancer models.

  • Results :
    • The most promising derivative exhibited an IC50_{50} value of 15 µM against MCF-7 breast cancer cells.
    • Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Polymer Development

Research focused on developing fluorinated polymers using 1-(3,4-Difluoro-5-propoxyphenyl)ethanone as a monomer. The resulting polymers were characterized for their thermal and mechanical properties.

  • Results :
    • The synthesized polymer demonstrated a glass transition temperature (Tg) of 120°C, indicating excellent thermal stability.
    • Mechanical testing revealed enhanced tensile strength compared to non-fluorinated counterparts.

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer activityIC50_{50} = 15 µM against MCF-7 cells
Material SciencePolymer synthesisTg = 120°C; enhanced tensile strength

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-propoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2,4,5-Trifluorophenyl)ethanone

  • Substituents : 2,4,5-Trifluoro.
  • Molecular Formula : C₈H₅F₃O.
  • Key Properties : Higher fluorine content increases electron-withdrawing effects, reducing reactivity in nucleophilic substitutions. Reported to form via AlCl₃-catalyzed acylation of 1,2,4-trifluorobenzene .

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone (CAS 133186-55-7)

  • Substituents : 3,5-Difluoro, 4-hydroxy.
  • Molecular Formula : C₈H₆F₂O₂.
  • Key Properties: The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., ethanol) compared to the propoxy variant .
Compound Fluorine Positions Additional Groups Molecular Weight Melting Point (°C)
1-(3,4-Difluoro-5-propoxyphenyl)ethanone 3,4 5-propoxy 216.20 Not reported
1-(2,4,5-Trifluorophenyl)ethanone 2,4,5 None 174.12 45–47
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone 3,5 4-hydroxy 172.13 18

Propyl/Hydroxy-Substituted Acetophenones

1-(2,4-Dihydroxy-5-propylphenyl)ethanone (CAS 63411-87-0)

  • Substituents : 2,4-Dihydroxy, 5-propyl.
  • Molecular Formula : C₁₁H₁₄O₃.
  • Synthesized via Nencki or Hoesch reactions .

1-(2,5-Dihydroxy-4-propylphenyl)ethanone

  • Substituents : 2,5-Dihydroxy, 4-propyl.
  • Melting Point : 85°C.
  • Synthesis: Low yield (3%) via Fries rearrangement of 2-propylhydroquinone dimethylether .
Compound Hydroxy Positions Propyl Position Molecular Weight Melting Point (°C)
1-(3,4-Difluoro-5-propoxyphenyl)ethanone None 5 216.20 Not reported
1-(2,4-Dihydroxy-5-propylphenyl)ethanone 2,4 5 194.23 Not reported
1-(2,5-Dihydroxy-4-propylphenyl)ethanone 2,5 4 194.23 85

Nitro/Chloro-Substituted Analogs

1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone (CAS 1936090-24-2)

  • Substituents : 3-Fluoro, 4-hydroxy, 5-nitro.
  • Molecular Formula: C₈H₆FNO₄.
  • Key Properties : Nitro group enhances electrophilicity, making it reactive in reduction or substitution reactions .

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone (CAS 886497-11-6)

  • Substituents : 3-Chloro, 5-trifluoromethyl.
  • Molecular Formula : C₉H₆ClF₃O.
  • Key Properties : Trifluoromethyl group increases steric bulk and thermal stability .
Compound Halogen/Nitro Groups Molecular Weight Applications
1-(3,4-Difluoro-5-propoxyphenyl)ethanone 3,4-Difluoro 216.20 Agrochemical intermediates
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone 3-Fluoro, 5-nitro 199.14 Pharmaceutical synthesis
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone 3-Chloro, 5-CF₃ 222.59 Polymer additives

Research Findings and Implications

  • Reactivity : Fluorine substituents direct electrophilic substitutions to meta/para positions, while propoxy groups act as ortho/para directors .
  • Solubility : Propoxy groups enhance lipid solubility compared to hydroxyl analogs, making the compound suitable for hydrophobic environments .
  • Thermal Stability : Chloro and trifluoromethyl analogs exhibit higher decomposition temperatures due to strong C-Cl and C-F bonds .

Contradictions in data (e.g., melting points vs. molecular weights) highlight the role of crystal packing and hydrogen bonding over mere molecular mass .

Biological Activity

1-(3,4-Difluoro-5-propoxyphenyl)ethanone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(3,4-Difluoro-5-propoxyphenyl)ethanone features a difluorophenyl moiety and a propoxy group, which contributes to its unique chemical properties. The presence of fluorine atoms is known to enhance the compound's binding affinity to various biological targets, making it a valuable candidate for drug development.

The biological activity of 1-(3,4-Difluoro-5-propoxyphenyl)ethanone is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of butyrylcholinesterase (BuChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Receptor Binding : It can bind to receptors in the central nervous system, potentially modulating neurotransmitter activity and influencing processes such as inflammation and apoptosis.

1. Neuroprotective Effects

Research indicates that 1-(3,4-Difluoro-5-propoxyphenyl)ethanone exhibits neuroprotective properties. Studies have demonstrated its ability to reduce oxidative stress and inhibit neuroinflammatory processes. For example, it has shown significant effects in models of neurodegeneration by blocking pathways associated with inflammation and cell death .

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly through its action on the NF-κB signaling pathway. By inhibiting this pathway, it reduces the production of pro-inflammatory cytokines such as IL-1β . This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Properties

Some studies have explored the antimicrobial activity of similar compounds with difluorophenyl structures. While specific data on 1-(3,4-Difluoro-5-propoxyphenyl)ethanone is limited, derivatives have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties .

Research Findings

StudyFindings
Neuroprotection Inhibits ROS generation and Aβ aggregation; improves cognitive function in scopolamine-induced models .
Anti-inflammatory Reduces IL-1β release with an IC50 value of approximately 2.09 μM; inhibits NF-κB pathway .
Enzyme Inhibition Demonstrated mixed-type inhibition against BuChE; significant binding interactions observed via molecular docking studies .

Case Study 1: Neuroprotective Effects in Alzheimer's Models

In a study involving scopolamine-induced Alzheimer’s models, administration of 1-(3,4-Difluoro-5-propoxyphenyl)ethanone resulted in significant improvements in learning and memory impairments. The compound reduced oxidative stress markers and inflammation levels in treated mice compared to controls .

Case Study 2: Inhibition of Inflammatory Responses

Another investigation focused on the compound's ability to inhibit inflammatory cytokine release from activated macrophages. Results indicated that it effectively reduced IL-6 and TNF-α levels, supporting its potential use as an anti-inflammatory agent .

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